[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate
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Overview
Description
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate is a complex organic compound that features a benzofuran moiety and a nitrobenzoate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofuran and its derivatives make them valuable in the development of new therapeutic agents and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, amino derivatives, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the nitrobenzoate group can generate reactive oxygen species (ROS) upon reduction, contributing to its antimicrobial activity . The compound’s ability to modulate various biological pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: A benzofuran derivative with anticancer properties.
Uniqueness
[2-(1-Benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate stands out due to its combination of a benzofuran core with a nitrobenzoate group, providing a unique set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further exploration in various scientific fields.
Properties
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl] 4-amino-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c18-12-6-5-11(7-13(12)19(22)23)17(21)24-9-14(20)16-8-10-3-1-2-4-15(10)25-16/h1-8H,9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABXOJKFUKULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)COC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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